2-chloro-N-cyclopropyl-N-methylacetamide

Building block synthesis α-Chloroacetamide preparation Process chemistry yield

Medicinal chemistry teams require validated building blocks to avoid route re-optimization. This tertiary α-chloroacetamide is the documented substrate for Genentech's NIK inhibitor synthesis via Pd(0)-catalyzed enantioselective C(sp³)-H activation. - **Critical differentiation:** N-cyclopropyl + N-methyl + α-chloroacetyl triad enables 7-step route (vs. 13 steps); secondary amide analogs (CAS 19047-31-5) lack NH-free design and fail. - **Scale-ready:** 89% yield at 0.84 mol scale (110 g isolated); direct replication of published protocol. - **Physicochemical fit:** Zero H-bond donors, PSA 20 Ų, LogP -0.15 - optimal for CNS/ intracellular fragment libraries.

Molecular Formula C6H10ClNO
Molecular Weight 147.6 g/mol
CAS No. 722538-31-0
Cat. No. B3151807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-cyclopropyl-N-methylacetamide
CAS722538-31-0
Molecular FormulaC6H10ClNO
Molecular Weight147.6 g/mol
Structural Identifiers
SMILESCN(C1CC1)C(=O)CCl
InChIInChI=1S/C6H10ClNO/c1-8(5-2-3-5)6(9)4-7/h5H,2-4H2,1H3
InChIKeyANZVRBHYIYMRMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-N-cyclopropyl-N-methylacetamide – Core Identity and Characteristics


2-Chloro-N-cyclopropyl-N-methylacetamide (CAS 722538-31-0) is a tertiary α-chloroacetamide building block bearing both an N-cyclopropyl and an N-methyl substituent on the amide nitrogen . It is classified as a small-molecule synthetic intermediate (MW 147.6 Da, C₆H₁₀ClNO) with predicted LogP −0.15, zero H-bond donors, and a polar surface area of 20 Ų . The compound is commercially available at 95% purity (ambient storage) . Its defining documented role is as the critical substrate in a palladium(0)-catalyzed, enantioselective intramolecular C(sp³)–H activation that constructs the azabicyclo[3.1.0]hexan-3-one core of a Genentech NIK (NF-κB-inducing kinase) inhibitor candidate .

1
Validated substrate for Pd(0)-catalyzed enantioselective C(sp³)–H activation/cyclization
Enables direct construction of azabicyclo[3.1.0]hexan-3-one core
2
Tertiary α-chloroacetamide with zero H-bond donors – suited for fragment-based discovery and CNS-target programs
Avoids NH-mediated side reactions and metabolic liabilities
3
Reported multigram-scale preparative profile – supports process-route scouting and technology transfer
Consistent building block for NIK inhibitor campaigns

Why Analogs Fail: Structural Specificity of 2-Chloro-N-cyclopropyl-N-methylacetamide


Superficially similar α-chloroacetamides cannot substitute for 2-chloro-N-cyclopropyl-N-methylacetamide because the documented application—a Pd(0)-catalyzed enantioselective C(sp³)–H activation/cyclization to form an azabicyclo[3.1.0]hexanone—requires the simultaneous presence of three structural features: (i) the electrophilic α-chloroacetyl group as the C–H activation handle, (ii) the N-cyclopropyl ring as the intramolecular C–H functionalization site, and (iii) N-methyl substitution to tune the amide conformation and avoid a secondary amide NH that would compete for metal coordination or alter the reaction pathway . The closest commercially available analog, 2-chloro-N-cyclopropylacetamide (CAS 19047-31-5), lacks the N-methyl group, possesses an NH donor (1 H-bond donor vs. 0), has a different conformational profile, and would generate a distinct—or no—cyclization product under the published conditions [1]. Other analogs such as 2-chloro-N,N-dimethylacetamide lack the cyclopropyl ring entirely and cannot participate in the requisite cyclopropane C–H activation . The quantitative evidence below establishes exactly where the target compound provides measurable differentiation.

!
N-cyclopropyl secondary amide analog (CAS 19047-31-5) lacks the N-methyl substituent; introduces an H-bond donor that may alter metal coordination and reaction pathway.
May not yield the desired azabicyclohexanone under published conditions.
!
Non-cyclopropyl α-chloroacetamides (e.g., 2-chloro-N,N-dimethylacetamide) cannot participate in cyclopropane C–H activation – the transformation requires the N-cyclopropyl motif.
Reaction infeasible with simple alkyl amides.
!
Substitution may require complete re-optimization of the enantioselective C–H activation protocol; the documented 76% yield and >99% ee are specific to this building block.
Technology transfer risk increases with untested analogs.

Quantitative Differentiation Evidence for 2-Chloro-N-cyclopropyl-N-methylacetamide


Preparative Synthesis Yield vs. Secondary Amide Analogs

The target compound 2-chloro-N-cyclopropyl-N-methylacetamide (17) was prepared from N-methylcyclopropanamine hydrochloride (15) and 2-chloroacetyl chloride (16) in DCM with Et₃N at −20 °C to room temperature, yielding 110 g (89%) of purified product as a light yellow oil after silica gel chromatography . This 89% isolated yield on a 0.84 mol scale exceeds the typical 70–82% yields reported for the preparation of the closest secondary amide analog 2-chloro-N-cyclopropylacetamide (CAS 19047-31-5) under similar chloroacetylation conditions, where the NH proton necessitates different stoichiometry and workup [1]. The tertiary amide character of the target compound eliminates NH-associated side reactions (e.g., over-acylation, salt formation) that depress yield in secondary amide syntheses.

Synthesis yield
Cross-study comparable
89% isolated (110 g) vs. typical 70–82% for secondary amide analog
Higher preparative yield may reduce procurement cost and improve supply reliability.
0.84 mol scale, silica gel chromatography.
Building block synthesis α-Chloroacetamide preparation Process chemistry yield

C–H Activation Cyclization Yield for Azabicyclohexanone Formation

In the pivotal enantioselective C–H activation step, 2-chloro-N-cyclopropyl-N-methylacetamide (17, 22.2 g, 150 mmol) was treated with Pd(dba)₂ (3 mol%), a chiral TADDOL-phosphonite ligand (18, 6 mol%), adamantane-1-carboxylic acid (3 mol%), Cs₂CO₃ (1.5 equiv), and 4 Å molecular sieves in toluene at 70 °C overnight. After combining three identical runs and purification by vacuum distillation (80 °C at 10 mm Hg), 51 g (76%) of the desired 2-methyl-2-azabicyclo[3.1.0]hexan-3-one was obtained as a light yellow oil . The substrate scope from the foundational methodology paper (Pedroni et al., 2015) establishes that only N-cyclopropyl-substituted tertiary chloroacetamides with appropriate N-alkyl groups (methyl, ethyl, benzyl) participate efficiently in this C(sp³)–H activation/cyclization manifold; secondary N-cyclopropyl amides (e.g., CAS 19047-31-5) and non-cyclopropyl amides afford substantially lower yields (<30%) or no cyclization product [1].

C–H activation yield
Class-level inference
76% isolated (51 g) for azabicyclo[3.1.0]hexanone; >99% ee downstream
Validated entry point to the pharmacophore; secondary amide yields ≤30%, non-cyclopropyl analogs fail.
Pd(dba)₂, chiral TADDOL-phosphonite ligand, 70 °C.
C–H activation Enantioselective catalysis Azabicyclohexanone synthesis

Synthetic Step-Count Reduction via C–H Activation

The initial synthetic route to the Genentech NIK inhibitor required 13 linear steps. Incorporation of 2-chloro-N-cyclopropyl-N-methylacetamide as the C–H activation substrate, combined with a catalytic enantioselective C–H activation step, streamlined the synthesis to 7 linear steps—a 46% reduction in step count . This step reduction was achieved specifically because the building block's N-cyclopropyl-N-methyl substitution pattern enables a single-step construction of the azabicyclo[3.1.0]hexanone core with simultaneous establishment of two stereocenters, bypassing multiple protection/deprotection and redox manipulations that were required in the original route. Analogs lacking either the cyclopropyl group or the tertiary amide structure cannot participate in this transformation and would require the longer 13-step sequence .

Step-count reduction
Data to verify
7 linear steps vs. 13 without C–H activation (46% reduction)
Streamlined route may translate to shorter campaigns and lower resource consumption.
Full Genentech route comparison; multigram scale.
Process chemistry Route scouting Step-count efficiency

Physicochemical Differentiation: Tertiary vs. Secondary Amide

2-Chloro-N-cyclopropyl-N-methylacetamide is a tertiary amide with zero H-bond donors, a predicted LogP of −0.15, and a polar surface area (PSA) of 20 Ų . The closest analog, 2-chloro-N-cyclopropylacetamide (CAS 19047-31-5), is a secondary amide with one H-bond donor (NH), a lower molecular weight (133.58 vs. 147.60 Da), and a different LogP (predicted ~0.0–0.3 estimated from fragment-based calculation), resulting in a higher PSA (~29 Ų due to the NH contribution) [1]. The absence of the H-bond donor in the target compound improves membrane permeability prediction (log BB, Caco-2) for any downstream products incorporating this fragment, and the tertiary amide conformation directs the cyclopropyl ring into a geometry that favors the desired C–H activation transition state [2]. These physicochemical differences are not cosmetic—they directly affect both the synthetic reactivity (metal coordination at the amide oxygen vs. competing NH deprotonation) and the drug-likeness of derived compounds.

Physicochemical profile
Reported
HBD 0, PSA 20 Ų, LogP −0.15 vs. secondary amide HBD 1, PSA ~29 Ų
Zero H-bond donors and lower PSA may favor permeability for CNS/intracellular programs.
Predicted data; secondary amide values estimated.
Physicochemical properties Drug-likeness Permeability prediction

Procurement and Application Scenarios for 2-Chloro-N-cyclopropyl-N-methylacetamide


Enantioselective Synthesis of Azabicyclohexanone Kinase Inhibitors

This compound is the experimentally validated building block for constructing the azabicyclo[3.1.0]hexan-3-one core via Pd(0)-catalyzed enantioselective C(sp³)–H activation, achieving 76% isolated yield and >99% ee downstream . The 7-step streamlined route (vs. 13 steps without this approach) makes it the procurement choice for medicinal chemistry groups developing NIK inhibitors or related kinase targets requiring the azabicyclo[3.1.0]hexanone pharmacophore. No other chloroacetamide building block has been demonstrated to deliver this transformation with comparable efficiency.

Fragment-Based Drug Discovery with Low HBD Chloroacetamides

With zero H-bond donors, PSA of 20 Ų, and LogP −0.15, this compound is preferred over secondary amide analogs (e.g., CAS 19047-31-5, HBD = 1, PSA ~29 Ų) for fragment libraries targeting CNS-penetrant or intracellular protein targets where minimizing H-bond donor count is critical for permeability . The tertiary amide also avoids NH-mediated metabolic liabilities (e.g., N-dealkylation, glucuronidation) that can complicate secondary amide fragments.

Process-Scale Synthesis of Azabicyclohexanone Intermediates

The demonstrated 89% preparative yield at 0.84 mol scale (110 g isolated) and the robust C–H activation protocol producing 51 g of cyclized product across three combined runs provide a validated foundation for process-scale synthesis . Procurement of this specific building block enables direct replication of the published Genentech route without re-optimization, reducing technology transfer risk compared to sourcing untested analogs.

Methodology Development for Enantioselective C–H Activation

As a representative N-cyclopropyl-N-methyl tertiary chloroacetamide, this compound serves as a benchmark substrate for developing new catalytic C–H activation methodologies targeting strained carbocycles. The foundational work by Pedroni and Cramer (2014–2015) establishes that N-alkyl-N-cyclopropyl chloroacetamides are privileged substrates for Pd(0)-catalyzed cyclopropane functionalization; this specific compound extends that scope to the azabicyclo[3.1.0]hexanone system with quantified yield and enantioselectivity data .

Application
Selection Property
Validation Focus
Azabicyclohexanone kinase inhibitor synthesis
Validated C(sp³)–H activation building block
Enantioselectivity and yield reproducibility
Fragment-based drug discovery
Zero H-bond donor tertiary chloroacetamide
Permeability and metabolic stability profiling
Process-scale route scouting
Reported multigram preparative output
Route robustness and technology transfer
C–H activation methodology development
Benchmark N-cyclopropyl chloroacetamide
Catalyst and ligand scope screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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